molecular formula C4H6N2O2 B14229526 N-Methyl-N~2~-(oxomethylidene)glycinamide CAS No. 824421-17-2

N-Methyl-N~2~-(oxomethylidene)glycinamide

Cat. No.: B14229526
CAS No.: 824421-17-2
M. Wt: 114.10 g/mol
InChI Key: OIOREPTVPPVETP-UHFFFAOYSA-N
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Description

N-Methyl-N~2~-(oxomethylidene)glycinamide is an organic compound with a complex structure that includes both amide and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N~2~-(oxomethylidene)glycinamide typically involves the reaction of N-methylglycinamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the amide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N~2~-(oxomethylidene)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the imine.

Scientific Research Applications

N-Methyl-N~2~-(oxomethylidene)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N~2~-(oxomethylidene)glycinamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amide group provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycinamide: A simpler analog with only an amide group.

    N-Methyl-N-nitrosourea: Contains a nitroso group instead of an imine.

    N-Methylsuccinimide: Features a cyclic structure with an imide group.

Uniqueness

N-Methyl-N~2~-(oxomethylidene)glycinamide is unique due to its combination of amide and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-isocyanato-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-5-4(8)2-6-3-7/h2H2,1H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOREPTVPPVETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720337
Record name N-Methyl-N~2~-(oxomethylidene)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824421-17-2
Record name N-Methyl-N~2~-(oxomethylidene)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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